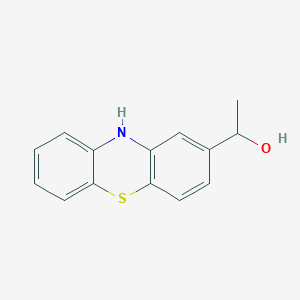

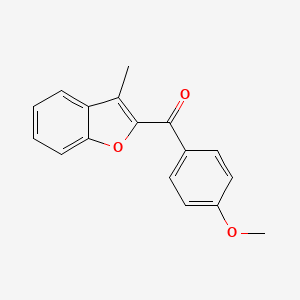

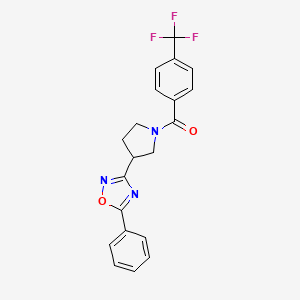

![molecular formula C14H16N2O2S B2831039 N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide CAS No. 2034208-54-1](/img/structure/B2831039.png)

N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 2-thia-5-azabicyclo[2.2.1]heptane . The 2-thia-5-azabicyclo[2.2.1]heptane structure is a bicyclic system that has been studied for its interesting biological activities .

Physical And Chemical Properties Analysis

Some physical and chemical properties of related compounds have been reported. For example, 2-thia-5-azabicyclo[2.2.1]heptane hydrochloride has a molecular weight of 151.66 and is a solid at room temperature .Scientific Research Applications

Extension of Antibacterial Spectrum

CP-45,899, a compound closely related to the chemical structure of interest, has been identified as an irreversible inhibitor of several bacterial penicillinases and cephalosporinases. This compound, in combination with β-lactams like ampicillin, has shown to inhibit the growth of resistant bacteria, thus extending the antibacterial spectrum of β-lactams. It displays only weak antibacterial activity on its own, except against specific strains of Neisseria gonorrhoeae, highlighting its role as a potent β-lactamase inhibitor rather than a direct antibiotic agent (English et al., 1978).

Synthesis of β-Lactam Skeletons

The synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, a basic skeleton of penicillin-type β-lactams, marks a significant advancement in the synthesis methodologies of β-lactam antibiotics. This compound was synthesized from ethyl propiolate in three steps, with the key step being the formation of the β-lactam ring, demonstrating a novel approach to creating antibiotic agents (Chiba et al., 1985).

Development of Antibacterial Agents

Research into novel Schiff base derivatives of amoxicillin, incorporating the β-lactam and thiazolidine rings, has shown promise in extending the pharmacological properties of existing antibiotics. These compounds exhibit antibacterial activity against a variety of pathogens, indicating potential applications in developing new antibacterial agents (Al-Masoudi et al., 2015).

Functional Diversity and Drug Development

The development of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes demonstrates the compound's versatility in drug development, particularly in synthesizing backbone-constrained analogues of GABA and drugs like baclofen and pregabalin. This highlights the compound's potential in creating new therapeutics with enhanced pharmacological profiles (Garsi et al., 2022).

properties

IUPAC Name |

N-[3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-9(17)15-11-4-2-3-10(5-11)14(18)16-7-13-6-12(16)8-19-13/h2-5,12-13H,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFSKSWEISHZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C(=O)N2CC3CC2CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

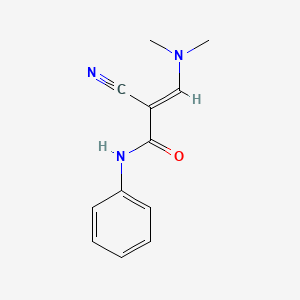

![Methyl (E)-4-[2-(4-methylsulfonylphenoxy)ethylamino]-4-oxobut-2-enoate](/img/structure/B2830958.png)

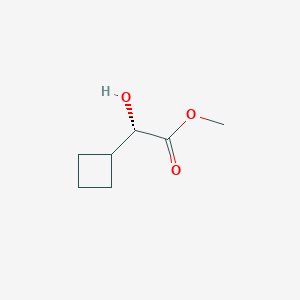

![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2830961.png)

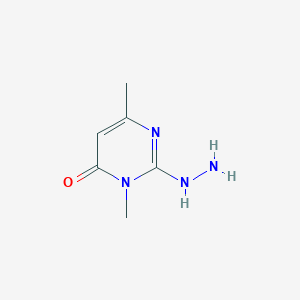

![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2830968.png)

![2-((10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2830973.png)

![3-Chloro-6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B2830974.png)